3-Hydroxyquinidine
Overview
Description
(3S)-hydroxy Quinidine is an active metabolite of quinidine, an antiarrhythmic agent. It is formed through the first-pass metabolism of quinidine by cytochrome P450 isoforms, primarily CYP3A4 . This compound is known for its ability to prolong repolarization of canine Purkinje fibers and prevent ventricular fibrillation and tachycardia in isolated rat hearts .
Mechanism of Action
Target of Action
3-Hydroxyquinidine is a major metabolite of the Cinchona alkaloid quinidine . Its primary targets are the ion channels in the heart, specifically the fast inward sodium current (I Na) and potassium currents . These ion channels play a crucial role in the electrical activity of the heart, regulating the heart’s rhythm and rate.
Mode of Action
this compound works by blocking the fast inward sodium current (I Na) and potassium currents . This blocking action prolongs the cellular action potential, which in turn prolongs the QT interval on the surface ECG . This effect on the ion channels is known as a ‘use dependent block’, meaning that at higher heart rates, the block increases, while at lower heart rates, the block decreases .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of quinidine into this compound via metabolic processes . This transformation can occur through synthetic chemical modification or microbial oxidation of quinidine .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy volunteers after a single oral dose of quinidine sulphate and during dosage at steady state . The area under the serum concentration vs time curve (AUC) of this compound was found to be greater at steady state than after the single dose . Its renal clearance was also found to be less at steady state .
Result of Action
The result of this compound’s action is the restoration of normal sinus rhythm and the treatment of various arrhythmias . It is used to treat conditions such as atrial fibrillation and flutter, ventricular arrhythmias, Brugada syndrome, and short QT syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its metabolic transformation from quinidine can be affected by the presence of certain microorganisms that can oxidize quinidine . Additionally, its pharmacokinetic properties, such as absorption and clearance, can be influenced by factors like the individual’s health status, age, and other individual-specific factors .
Biochemical Analysis
Biochemical Properties
3-Hydroxyquinidine interacts with various enzymes and proteins. It is a substrate of Cytochrome P450 (CYP) 3A4 and P-glycoprotein (P-gp), which are involved in drug metabolism and transport . The interactions of this compound with these biomolecules involve metabolic transformation via CYP3A4 and efflux transport via P-gp .
Cellular Effects
This compound has significant effects on cellular processes. It influences cell function by interacting with cellular enzymes like CYP3A4 and P-gp . These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It undergoes metabolic transformation to either this compound or unspecified metabolites via CYP3A4 . The this compound model includes further metabolism by CYP3A4 as well as an unspecific hepatic clearance .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. The formation clearance of this compound was increased after treatment with certain drugs . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown that metabolites of quinidine, including this compound, possess antiarrhythmic activity similar in potency to quinidine .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It undergoes metabolic transformation to either this compound or unspecified metabolites via CYP3A4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The model covers efflux transport via P-gp and metabolic transformation to either this compound or unspecified metabolites via CYP3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-hydroxy Quinidine involves the hydroxylation of quinidine. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP3A4 . The reaction conditions typically involve the use of human liver microsomes to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of (3S)-hydroxy Quinidine follows similar principles as the synthetic routes but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant CYP3A4 enzymes to achieve the hydroxylation of quinidine .
Chemical Reactions Analysis
Types of Reactions
(3S)-hydroxy Quinidine undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert (3S)-hydroxy Quinidine back to quinidine or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include further oxidized metabolites, reduced forms of quinidine, and various substituted derivatives .
Scientific Research Applications
(3S)-hydroxy Quinidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinidine: The parent compound from which (3S)-hydroxy Quinidine is derived.
(3R)-hydroxy Quinidine: An isomer of (3S)-hydroxy Quinidine with similar properties but different stereochemistry.
Dihydroquinidine: Another metabolite of quinidine with similar antiarrhythmic properties.
Uniqueness
(3S)-hydroxy Quinidine is unique due to its specific formation by CYP3A4 and its potent effects on cardiac repolarization. Its ability to prevent ventricular fibrillation and tachycardia makes it a valuable compound in cardiac research .
Properties
CAS No. |
53467-23-5 |
---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(3S,4R,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m1/s1 |
InChI Key |
BSRUJCFCZKMFMB-ZNYHDOEXSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@]4(C=C)O)O |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
physical_description |
Solid |
Synonyms |
3-hydroxyquinidine 3-hydroxyquinidine, (3alpha,9S)-isomer 3-hydroxyquinidine, (8alpha,9R)-isomer 3-hydroxyquinine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Hydroxyquinidine (3-OHQ)?
A: this compound (3-OHQ) is a major metabolite of the class I antiarrhythmic drug, quinidine. It is formed primarily via hepatic metabolism of quinidine by the cytochrome P450 enzyme, CYP3A4. [, ]
Q2: Is 3-OHQ formation affected by other drugs?
A: Yes, drugs that are CYP3A4 inhibitors, such as itraconazole, grapefruit juice, and erythromycin, can significantly reduce the formation clearance of 3-OHQ. [, ] Conversely, quinidine can stimulate the metabolism of other drugs metabolized by CYP3A4, like diclofenac. []
Q3: Can smoking influence 3-OHQ formation?
A: Research has not found a significant difference in the urinary recovery of 3-OHQ between smokers and non-smokers, suggesting smoking does not induce the metabolic pathway responsible for its formation. []
Q4: How is 3-OHQ eliminated from the body?
A: 3-OHQ is primarily eliminated through hepatic metabolism and renal excretion. [, ] Its elimination half-life in humans has been reported to range from 3.5 to 12.4 hours in healthy volunteers, with prolonged half-lives observed in patients with ventricular tachycardia. []
Q5: Does the presence of liver disease affect 3-OHQ levels?
A: Patients with cirrhosis have been observed to have a longer apparent elimination half-life of quinidine but no significant difference in quinidine/3-OHQ ratio compared to controls. This suggests a potential change in the distribution patterns of quinidine and its metabolites in the presence of liver disease. [, ]
Q6: How are quinidine and 3-OHQ levels typically measured?
A: High-performance liquid chromatography (HPLC) is widely considered the gold standard for measuring quinidine and 3-OHQ levels in biological fluids. This method offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. [, , , , , ]
Q7: Does 3-OHQ contribute to the overall effects of quinidine therapy?
A: The accumulation of 3-OHQ to clinically significant levels during chronic quinidine therapy, coupled with its antiarrhythmic activity, suggests a potential contribution to both the therapeutic and potentially toxic effects of quinidine. [, , , ]
Q8: How does the formation of 3-OHQ vary among individuals?
A: Significant interindividual variability exists in the formation and accumulation of 3-OHQ, likely due to factors such as genetic polymorphisms in CYP3A4 activity, co-administration of CYP3A4 inhibitors or inducers, and liver function. [, , , ]
Q9: Can the ratio of 3-OHQ to quinidine provide clinically relevant information?
A: Monitoring the ratio of 3-OHQ to quinidine in patient serum can be helpful in assessing CYP3A4 activity and identifying potential drug interactions. A high ratio might indicate reduced CYP3A4 activity, potentially leading to increased quinidine levels and toxicity. [, , , ]
Q10: What is the molecular structure of 3-OHQ?
A: 3-OHQ is formed by the addition of a hydroxyl group (-OH) to the 3 position of the quinidine molecule. Its absolute stereochemistry has been determined to be (3S). []
Q11: Has the structure of 3-OHQ been confirmed by X-ray crystallography?
A: Yes, the single-crystal X-ray analysis of (3S)-3-hydroxyquinidine methanesulfonate has been performed, confirming its structure. [, ]
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